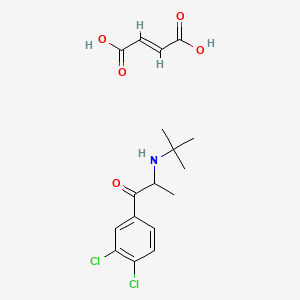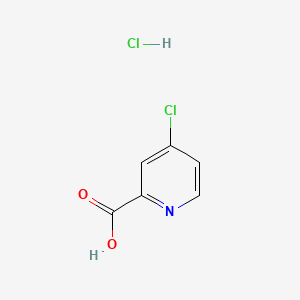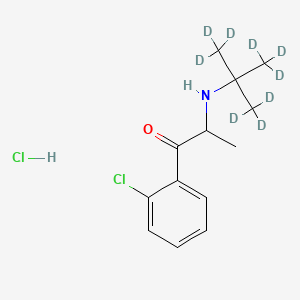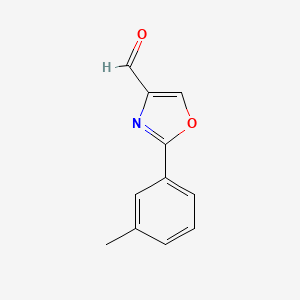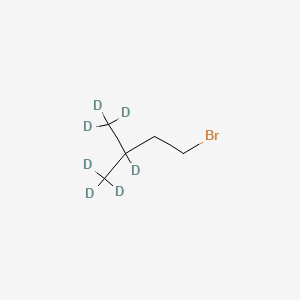
1-Bromo-3-methylbutane-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-methylbutane-d7 is a deuterated derivative of 1-Bromo-3-methylbutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D11Br. This compound is often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane-d7 can be synthesized through the bromination of 3-methylbutane-d7. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylbutane-d7, forming a 3-methylbutyl radical. This radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1-Bromo-3-methylbutane-d7 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN2): In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination Reactions (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. The base abstracts a proton from a carbon atom adjacent to the carbon bonded to the bromine, resulting in the formation of a double bond and the release of a bromide ion.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, and ethers.
Elimination: The major product is the corresponding alkene, such as 3-methyl-1-butene.
科学研究应用
1-Bromo-3-methylbutane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct NMR signal, making it useful as an internal standard or reference compound in NMR studies.
Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the fate of the labeled molecule in biological systems.
Organic Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds, which are valuable in mechanistic studies and drug development.
作用机制
The mechanism of action of 1-Bromo-3-methylbutane-d7 in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
相似化合物的比较
1-Bromo-3-methylbutane-d7 can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: The non-deuterated version of the compound, which has similar reactivity but different NMR properties.
1-Bromo-2-methylbutane: A structural isomer with the bromine atom on a different carbon, leading to different reactivity and product distribution in chemical reactions.
1-Bromo-4-methylpentane: A longer-chain analog with different physical properties and reactivity.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies.
属性
IUPAC Name |
4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCBr)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

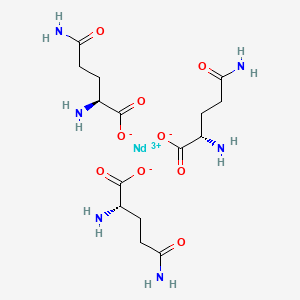
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)
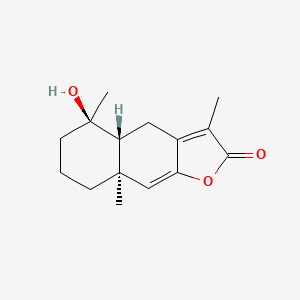
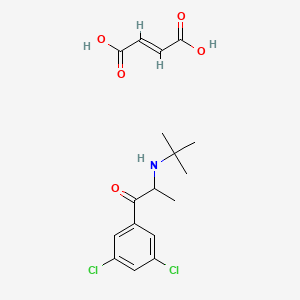
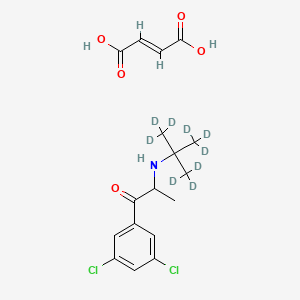
![4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride](/img/structure/B585995.png)
